molecular formula C10H10BrNO B14269484 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole CAS No. 183969-31-5

2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14269484
CAS No.: 183969-31-5
M. Wt: 240.10 g/mol
InChI Key: QYVWHMBRPFZWQR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dihydro-oxazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2-bromobenzaldehyde with an appropriate amine and a carbonyl compound under specific conditions. One common method includes the use of a cyclization reaction where the intermediate formed from the initial reaction undergoes intramolecular cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted oxazole derivatives.

    Oxidation: Formation of oxazole-2-carboxylic acid.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl-oxazole: Lacks the methyl group, leading to different reactivity and properties.

    5-Methyl-4,5-dihydro-1,3-oxazole: Lacks the bromophenyl group, affecting its chemical behavior.

    2-(2-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both the bromophenyl and methyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

183969-31-5

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H10BrNO/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

QYVWHMBRPFZWQR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

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